Sergolexole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sergolexole involves multiple steps, starting with the preparation of the ergoline backbone. The key steps include the formation of the indole ring system and the subsequent functionalization to introduce the methoxycyclohexyl and propan-2-yl groups . The reaction conditions typically involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sergolexole undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
Sergolexole has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Studying the structure-activity relationships of ergoline derivatives and their interactions with various receptors.
Biology: Investigating the role of serotonin receptors in various physiological processes.
Mechanism of Action
Sergolexole exerts its effects by selectively antagonizing the serotonin 5-HT2 receptors. This means that it binds to these receptors and prevents serotonin from activating them. The molecular targets include the 5-HT2A, 5-HT2B, and 5-HT2C receptors, which are involved in various signaling pathways related to mood, cognition, and vascular function .
Comparison with Similar Compounds
Sergolexole is unique among ergoline derivatives due to its high selectivity for the serotonin 5-HT2 receptors. Similar compounds include:
Amesergide: Another ergoline derivative with similar receptor activity.
Methysergide: A compound used for migraine prophylaxis that also targets serotonin receptors.
These compounds share structural similarities with this compound but differ in their specific receptor affinities and pharmacological profiles .
Properties
CAS No. |
108674-86-8 |
---|---|
Molecular Formula |
C26H36N2O3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3/t18-,19?,20?,22-,24-/m1/s1 |
InChI Key |
RJBJIKXTJIZONR-FTNAIZGWSA-N |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5 |
108674-86-8 | |
Synonyms |
6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid, 4-methoxycyclohexyl ester LY 281067 LY281067 sergolexole |
Origin of Product |
United States |
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